molecular formula C7H12F3NO B2879235 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine CAS No. 1339332-84-1

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Cat. No. B2879235
M. Wt: 183.174
InChI Key: YXTAPHVTDKXUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a chemical compound with the molecular formula C7H10ClF3O3S . It has an average mass of 266.666 Da and a monoisotopic mass of 265.999115 Da .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine consists of a tetrahydro-2H-pyran ring attached to an ethanamine group with three fluorine atoms attached to the second carbon atom .

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Pyrazole Formation : The use of fluorinated alcohols has shown to increase regioselectivity in the formation of pyrazoles from 1,3-diketone with methylhydrazine. This method has been applied to prepare new fluorinated pyrazoles, serving as intermediates in the synthesis of fluorinated analogs of Tebufenpyrad, demonstrating strong acaricidal activity (Fustero et al., 2008).

Metal Complexes and Ligand Decomposition : The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands and their metal complexes has been explored. These studies provide insight into the coordination chemistry of such ligands with metals and the stability of resulting complexes, contributing to our understanding of metal-ligand interactions (Cubanski et al., 2013).

Material Science Applications

Hydrogen Bond Formation for Molecular Assembly : Research into energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds highlights the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These findings have implications for designing new materials with specific structural and functional properties (Wang et al., 2014).

Pharmacology and Medicinal Chemistry

Synthesis of Fluorinated Analogs with Biological Activity : The development of new fluorinated analogs of Tebufenpyrad through regioselective pyrazole formation illustrates the potential of fluorinated compounds in creating more effective acaricides. This research underscores the importance of fluorinated compounds in designing pesticides with enhanced activity and selectivity (Fustero et al., 2008).

properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTAPHVTDKXUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

CAS RN

1339332-84-1
Record name 2,2,2-trifluoro-1-(tetrahydro-2Ð?-pyran-3-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.